2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide
CAS No.:
Cat. No.: VC17529999
Molecular Formula: C11H13BrN2S
Molecular Weight: 285.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrN2S |
|---|---|
| Molecular Weight | 285.21 g/mol |
| IUPAC Name | 2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;hydrobromide |
| Standard InChI | InChI=1S/C11H12N2S.BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H |
| Standard InChI Key | PGFOQDKYDPFIRS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)CCN.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with a phenyl group at the 2-position and an ethylamine group at the 4-position. The hydrobromide salt forms via protonation of the amine group, yielding a crystalline solid with improved aqueous solubility. Key structural attributes include:
-
Molecular formula:
-
Molecular weight: 285.21 g/mol (calculated for the hydrobromide form).
Physical and Solubility Characteristics
The compound typically presents as a white to off-white crystalline powder. Its hydrobromide salt form significantly enhances solubility in polar solvents such as water, methanol, and ethanol compared to the free base. Thermal analysis (e.g., differential scanning calorimetry) reveals a melting point range of 210–215°C, indicative of moderate thermal stability .
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility in water | 25 mg/mL at 25°C |
| pKa (amine) | ~9.2 (estimated) |
| LogP (hydrobromide) | 1.8 (predicted) |
| Crystallinity | Monoclinic crystal system |
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide involves multistep organic reactions, often beginning with the formation of the thiazole core. A representative pathway includes:
-
Thiazole Ring Formation: Condensation of thiourea with α-bromoacetophenone yields 2-phenylthiazole intermediates.
-
Side-Chain Introduction: Alkylation at the 4-position with ethylamine precursors, followed by purification via column chromatography.
-
Salt Formation: Treatment with hydrobromic acid to precipitate the hydrobromide salt .
Optimization and Scalability
Industrial-scale production employs continuous flow reactors to enhance yield and purity. Key parameters include:
-
Temperature control: 40–60°C for alkylation steps.
-
Catalysts: Use of coupling agents like (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
-
Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.
| Activity | Model System | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC: 8 µg/mL |
| Antifungal | C. albicans | MIC: 16 µg/mL |
| Cytotoxicity | HeLa cells | IC: 50 µM |
| COX-2 Inhibition | Murine macrophages | 40% at 10 µM |
Comparative Analysis with Structural Analogues
Key Analogues and Functional Differences
Structural modifications significantly alter bioactivity and physicochemical behavior:
Table 3: Comparison with Thiazole Derivatives
| Compound | Substituents | Bioactivity (vs. Target Compound) |
|---|---|---|
| 2-Phenylthiazole | No amine side chain | Lower antimicrobial activity |
| 4-Phenyl-1,3-thiazole-2-amine | Amine at 2-position | Enhanced solubility |
| 2-(4-Methylphenyl)-1,3-thiazole | Methyl vs. phenyl | Reduced thermal stability |
The hydrobromide salt form of the target compound offers superior solubility and stability compared to hydrochloride or free-base analogues, making it preferable for formulation .
Industrial Applications and Regulatory Considerations
Pharmaceutical Development
The compound serves as an intermediate in synthesizing β-adrenergic receptor agonists (e.g., mirabegron) . Its role in optimizing drug solubility and bioavailability is critical in preclinical pipelines.
Material Science
Thiazole derivatives are explored as corrosion inhibitors and organic semiconductors. The phenyl-thiazole moiety enhances electron delocalization, relevant for optoelectronic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume